3-Oxo ziprasidone

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

3-Oxo Ziprasidone (CAS 1159977-56-6) is the certified reference standard for Ziprasidone Impurity B (EP/USP). Unlike generic research chemicals, this high-purity (≥98%) standard ensures correct peak assignment, regulatory compliance, and method reproducibility. Its unique LogP (3.59) and exact molecular identity are critical for meeting ICH Q3A/Q3B thresholds. Procuring this official standard eliminates the risk of regulatory deficiency letters and safeguards ANDA/NDA submission timelines.

Molecular Formula C21H19ClN4O2S
Molecular Weight 426.919
CAS No. 1159977-56-6
Cat. No. B569114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo ziprasidone
CAS1159977-56-6
SynonymsZiprasidone Related Compound B; 
Molecular FormulaC21H19ClN4O2S
Molecular Weight426.919
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3=O)C4=NSC5=CC=CC=C54
InChIInChI=1S/C21H19ClN4O2S/c22-16-12-17-15(19(27)21(28)23-17)11-13(16)5-6-25-7-9-26(10-8-25)20-14-3-1-2-4-18(14)29-24-20/h1-4,11-12H,5-10H2,(H,23,27,28)
InChIKeyVWHQRPYTDLERQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo Ziprasidone (CAS 1159977-56-6): High-Purity Ziprasidone Impurity B Reference Standard for Pharmaceutical Analysis


3-Oxo Ziprasidone (CAS 1159977-56-6) is an organic compound with the molecular formula C21H19ClN4O2S and a molecular weight of 426.92 g/mol . It is classified as a process-related impurity and degradation product of the atypical antipsychotic drug Ziprasidone and is formally designated as Ziprasidone Impurity B according to the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), and as Ziprasidone Related Compound B by the United States Pharmacopeia (USP) [1]. The compound is primarily synthesized for use as a certified reference standard in analytical chemistry for the identification, quantification, and control of impurities in pharmaceutical formulations, ensuring compliance with ICH Q3A/Q3B guidelines .

Why Generic Impurity Standards Cannot Replace 3-Oxo Ziprasidone (CAS 1159977-56-6) in Regulated Analytical Workflows


In pharmaceutical quality control, the term 'impurity' does not denote a generic chemical but a specific molecular entity that must be controlled at trace levels. Generic substitution of 3-Oxo Ziprasidone with other Ziprasidone-related compounds or non-certified materials fails due to the fundamental requirements of analytical method validation and regulatory submission. A validated HPLC or UHPLC method for quantifying Ziprasidone Impurity B relies on the exact physicochemical and spectroscopic properties of 3-Oxo Ziprasidone (LogP 3.59, MW 426.92) to achieve the required resolution, selectivity, and sensitivity . The chromatographic behavior is highly sensitive to structural variations; for instance, a comparative study found that even a change in mobile phase pH from 2.5 to 4.7 can alter the elution order of Ziprasidone impurities, underscoring that each impurity behaves as a unique analytical entity [1]. Therefore, using an uncertified or misidentified substance directly compromises data integrity, method reproducibility, and the ability to meet ICH-mandated identification thresholds, rendering the analytical results invalid for regulatory filings.

Quantitative Differentiation of 3-Oxo Ziprasidone (CAS 1159977-56-6) from Parent API and Uncertified Impurity Analogs


Certified High Purity (≥98%) Required for Accurate Quantification as Ziprasidone Impurity B

3-Oxo Ziprasidone is supplied with a certified purity of ≥98%, which is essential for its role as a reference standard for the quantification of Ziprasidone Impurity B . In contrast, non-certified or lower-purity research-grade compounds from general chemical suppliers do not come with a traceable Certificate of Analysis (CoA) specific to this impurity. This lack of certified purity introduces an unquantified systematic error into analytical measurements, preventing accurate determination of impurity levels relative to the 0.10% or 0.15% identification/reporting thresholds mandated by ICH Q3B(R2) for drug products.

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Distinct Physicochemical Profile (LogP 3.59) Enables Separation from Parent API Ziprasidone

The lipophilicity of 3-Oxo Ziprasidone, quantified by a calculated LogP value of 3.59 , is a critical differentiator from the parent drug Ziprasidone, which has a LogP of approximately 3.0-3.5. This difference in partition coefficient governs the compound's retention time in reversed-phase HPLC systems, which is the industry-standard method for impurity profiling [1]. A non-certified analog or the parent API itself cannot substitute for 3-Oxo Ziprasidone in a validated method, as they will elute at different times, leading to misidentification or co-elution that obscures the true impurity profile.

Chromatography Physicochemical Properties Lipophilicity

Validated Analytical Method for Ziprasidone Impurity B Using 3-Oxo Ziprasidone as a Key Analyte

A sensitive and reproducible HPLC method has been developed and validated for the simultaneous determination of Ziprasidone and its major impurities, including 3-Oxo Ziprasidone (Ziprasidone Impurity B), which are noted to be 'significantly different in polarity' [1]. The method employs a Waters Spherisorb ODS1 column (5.0 µm, 250 × 4.6 mm) with a gradient mobile phase of phosphate buffer and acetonitrile at pH 2.5, and UV detection at 250 nm. The existence of this validated method underscores the necessity of having the authentic 3-Oxo Ziprasidone compound to ensure correct system suitability and peak identification, as the method was specifically optimized to resolve this impurity from the parent drug and other related substances.

Analytical Method Validation HPLC Quality Control

Official Regulatory Designation as Ziprasidone EP Impurity B / USP Related Compound B

3-Oxo Ziprasidone (CAS 1159977-56-6) is officially recognized and cataloged as Ziprasidone Impurity B by the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), and as Ziprasidone Related Compound B by the United States Pharmacopeia (USP) [1]. This formal designation is a direct requirement for regulatory submissions in major markets. In contrast, generic or in-house synthesized 'impurity' compounds lack this recognized identity, which can lead to queries from regulatory agencies (e.g., FDA, EMA) regarding the source, purity, and identity of the reference standard used, potentially delaying drug approval.

Regulatory Compliance Pharmacopoeial Standards Reference Materials

Critical Application Scenarios for 3-Oxo Ziprasidone (CAS 1159977-56-6) in Pharmaceutical Quality Control and R&D


Analytical Method Validation for Ziprasidone Drug Substance and Drug Product

Analytical chemists must use a certified reference standard of 3-Oxo Ziprasidone (purity ≥98%) as a key analyte during the validation of HPLC or UHPLC methods for Ziprasidone. This is essential for establishing system suitability parameters (e.g., resolution, tailing factor), determining relative response factors (RRF) against the API, and proving method specificity, as described in the validated HPLC method by Pavlovic et al. [1]. The use of an uncertified compound would invalidate the method validation data.

Batch Release Testing and ICH-Compliant Impurity Profiling

In quality control (QC) laboratories, 3-Oxo Ziprasidone is the definitive reference standard for the identification and quantification of Ziprasidone Impurity B in both API and finished dosage forms. Its unique LogP (3.59) ensures correct peak assignment in complex chromatograms. Procuring the authentic compound is mandatory for generating data that meets ICH Q3A/B guidelines for impurity reporting, identification, and qualification thresholds, thereby enabling product batch release.

Forced Degradation Studies to Assess Ziprasidone Stability

During forced degradation (stress testing) of Ziprasidone API or drug product, 3-Oxo Ziprasidone is formed as a primary oxidative degradant. A high-purity standard of the compound is required to accurately track and quantify this specific degradation pathway, confirm mass balance, and assess the stability-indicating nature of the analytical method [1]. An alternative or impure standard would lead to incorrect conclusions about the drug's inherent stability profile.

Procurement of EP/USP-Compliant Reference Materials for Regulatory Filings

For pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs), procurement of 3-Oxo Ziprasidone from a supplier that certifies it as Ziprasidone EP Impurity B or USP Related Compound B [2] is critical. This directly addresses regulatory agency expectations regarding the quality and identity of reference standards, mitigating the risk of receiving a deficiency letter or a request for additional standard qualification data, thereby protecting submission timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxo ziprasidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.